![molecular formula C19H16N4O2S B032564 4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid CAS No. 315704-15-5](/img/structure/B32564.png)

4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

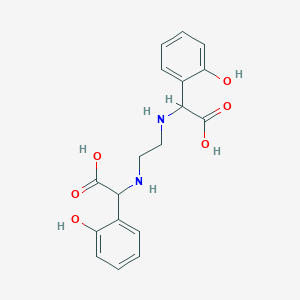

The synthesis of analogs and derivatives related to 4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid involves complex reactions that yield a variety of potential antibacterial, antifungal, and antitubercular agents. For instance, the synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived ring systems demonstrates the complexity and versatility in creating compounds with potential therapeutic applications (Joshi et al., 2008). Similarly, the creation of triorganostannyl esters of aminobenzoic acids with pyridinylimino substitution showcases the detailed synthetic strategies employed to explore the chemical space around this compound (Tzimopoulos et al., 2010).

Scientific Research Applications

Chemical Variability and Properties

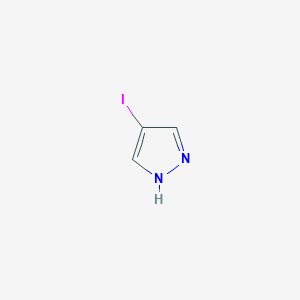

The chemistry of compounds containing benzimidazole and benzothiazole rings, such as the one , is fascinating due to their diverse properties and potential applications. These compounds have been studied for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Their preparation procedures, protonated/deprotonated forms, and complex compounds exhibit a wide range of important properties, suggesting areas for further investigation, including unknown analogues (Boča, Jameson, & Linert, 2011).

Synthesis and Transformation

The synthesis and chemical transformation of derivatives related to thiazoles and imidazoles have been thoroughly reviewed, showing their versatility in producing compounds with significant chemical and biological activities. These activities include insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative effects, among others, highlighting the potential for developing new therapeutic agents (Abdurakhmanova et al., 2018).

Biological Activities

The biological activities of compounds with benzothiazole derivatives have been explored, particularly focusing on their potential as antioxidant and anti-inflammatory agents. This research emphasizes the critical role these structures can play in developing therapeutic agents, showcasing their efficacy in vitro for anti-inflammatory and antioxidant activities. The study of these derivatives provides a foundation for evaluating new anti-inflammatory agents and antioxidants, indicating a promising template for further development (Raut et al., 2020).

Optical Sensors

Compounds containing pyrimidine derivatives, including those structurally related to the compound , have been employed as exquisite sensing materials due to their significant biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, indicating a range of scientific applications beyond therapeutic uses (Jindal & Kaur, 2021).

Future Directions

properties

IUPAC Name |

4-[[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c1-11-7-8-23-16(9-11)20-12(2)17(23)15-10-26-19(22-15)21-14-5-3-13(4-6-14)18(24)25/h3-10H,1-2H3,(H,21,22)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFVPEYROOCQPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.